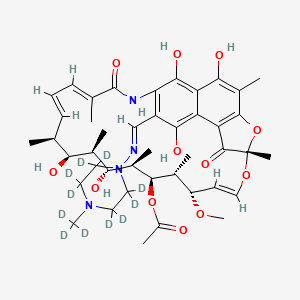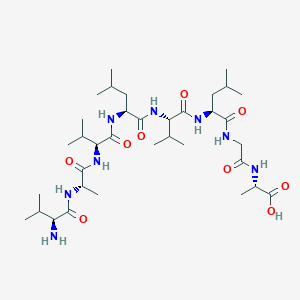
cOB1 phermone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cOB1 pheromone is a bacterial sex pheromone derived from Enterococcus faecalis. It is known for its ability to inhibit the growth of multidrug-resistant Enterococcus faecalis V583
准备方法
Synthetic Routes and Reaction Conditions
cOB1 pheromone can be synthesized using solid-phase peptide synthesis. The known peptide sequence for cOB1 is NH2-Val-Ala-Val-Leu-Val-Leu-Gly-Ala-OH. This synthesis involves the step-by-step addition of amino acids to a growing peptide chain anchored to a solid resin .
Industrial Production Methods
Industrial production of cOB1 pheromone involves the use of recombinant DNA technology to express the peptide in bacterial systems. The peptide is then purified using chromatographic techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
cOB1 pheromone primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of cOB1 pheromone involves the use of protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents such as trifluoroacetic acid .
Major Products Formed
The major product formed from the synthesis of cOB1 pheromone is the peptide itself, with the sequence Val-Ala-Val-Leu-Val-Leu-Gly-Ala .
科学研究应用
cOB1 pheromone has a wide range of applications in scientific research:
作用机制
cOB1 pheromone exerts its effects by binding to specific receptors on the surface of Enterococcus faecalis cells. This binding triggers a signaling cascade that leads to the inhibition of bacterial growth. The molecular targets involved include the ATP-binding cassette (ABC) transporter PptAB, which transports the pheromone out of the cell .
相似化合物的比较
Similar Compounds
cCF10 pheromone: Another bacterial sex pheromone with similar antimicrobial properties.
cAM373 pheromone: Known for its role in bacterial communication and biofilm formation.
Uniqueness
cOB1 pheromone is unique due to its specific sequence and its potent inhibitory effects on multidrug-resistant Enterococcus faecalis. Its ability to form amyloid-like structures and its involvement in quorum sensing further distinguish it from other similar compounds .
属性
分子式 |
C35H64N8O9 |
|---|---|
分子量 |
740.9 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C35H64N8O9/c1-16(2)13-23(30(46)37-15-25(44)38-22(12)35(51)52)40-34(50)28(20(9)10)43-31(47)24(14-17(3)4)41-33(49)27(19(7)8)42-29(45)21(11)39-32(48)26(36)18(5)6/h16-24,26-28H,13-15,36H2,1-12H3,(H,37,46)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,42,45)(H,43,47)(H,51,52)/t21-,22-,23-,24-,26-,27-,28-/m0/s1 |
InChI 键 |
CJVFIJXEPCVCTK-LWMBYGOMSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
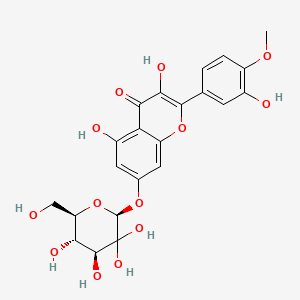

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
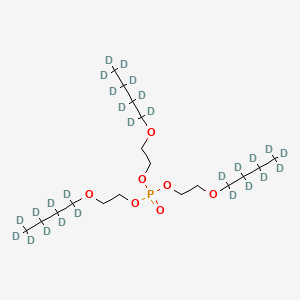
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
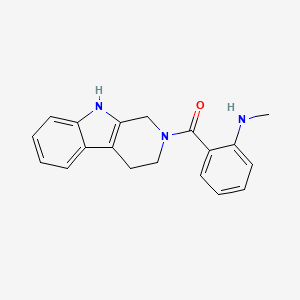
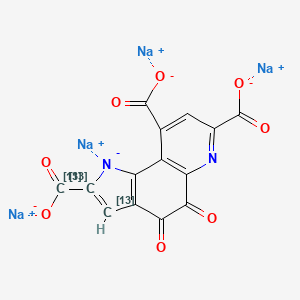
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
